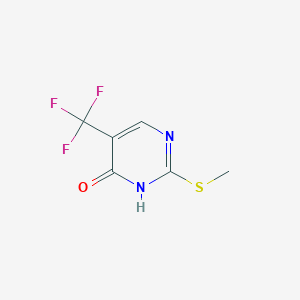
2-(Methylthio)-5-(trifluoroMethyl)pyriMidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-(trifluoroMethyl)pyriMidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group and a trifluoromethyl groupThe trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(trifluoroMethyl)pyriMidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(Methylthio)-5-(trifluoroMethyl)pyriMidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(trifluoroMethyl)pyriMidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its reactivity and selectivity. These interactions can influence various biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds also contain a pyrimidine ring and have been investigated for their potential as enzyme inhibitors.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their activity against fibroblast growth factor receptors and have applications in cancer therapy.
Uniqueness
2-(Methylthio)-5-(trifluoroMethyl)pyriMidin-4(3H)-one is unique due to the presence of both the trifluoromethyl and methylthio groups, which can enhance its biological activity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C6H5F3N2OS |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5F3N2OS/c1-13-5-10-2-3(4(12)11-5)6(7,8)9/h2H,1H3,(H,10,11,12) |
InChI Key |
VHIPVQIRILHWPT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


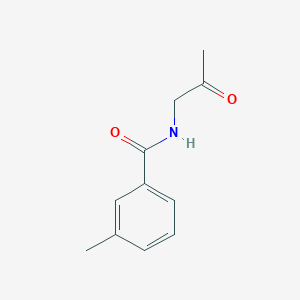

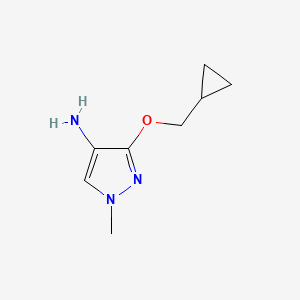
![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)

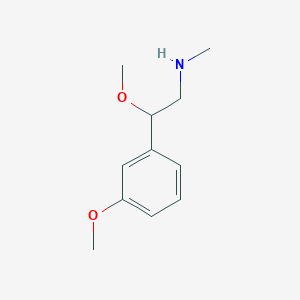
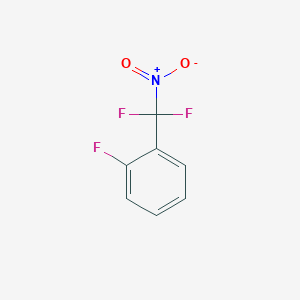

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)
![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)



